molecular formula C12H17NO2 B13296630 5-(Azepan-1-ylmethyl)furan-2-carbaldehyde

5-(Azepan-1-ylmethyl)furan-2-carbaldehyde

Cat. No.: B13296630
M. Wt: 207.27 g/mol
InChI Key: OTGMQUVOXPBEKI-UHFFFAOYSA-N
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Description

5-(Azepan-1-ylmethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H17NO2 It is a derivative of furan, a heterocyclic organic compound, and contains an azepane ring, which is a seven-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-ylmethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions may vary, but common conditions include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can range from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-ylmethyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid.

    Reduction: 5-(Azepan-1-ylmethyl)furan-2-methanol.

    Substitution: Various substituted furan derivatives, depending on the specific electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-ylmethyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The azepane ring and furan moiety can interact with various molecular targets, influencing pathways such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    5-(Azepan-1-ylmethyl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-(Azepan-1-ylmethyl)furan-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    5-(Azepan-1-ylmethyl)furan-2-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness

5-(Azepan-1-ylmethyl)furan-2-carbaldehyde is unique due to the presence of both an azepane ring and a furan ring, along with an aldehyde functional group

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-(azepan-1-ylmethyl)furan-2-carbaldehyde

InChI

InChI=1S/C12H17NO2/c14-10-12-6-5-11(15-12)9-13-7-3-1-2-4-8-13/h5-6,10H,1-4,7-9H2

InChI Key

OTGMQUVOXPBEKI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(O2)C=O

Origin of Product

United States

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